molecular formula C5H3F2N B073466 2,6-Difluoropyridine CAS No. 1513-65-1

2,6-Difluoropyridine

Cat. No. B073466
CAS RN: 1513-65-1
M. Wt: 115.08 g/mol
InChI Key: MBTGBRYMJKYYOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Difluoropyridine and its derivatives involves several key methodologies. For instance, the novel aromatic diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been synthesized, leading to a range of novel fluorinated polyimides with remarkable solubility and thermal stability (Madhra et al., 2002). Additionally, the literature documents the preparation of 2,6-difluoropyridine via a reported method, highlighting its role as a versatile intermediate in organic synthesis (Finger & Starr, 1961).

Molecular Structure Analysis

Investigations into the molecular structure of 2,6-Difluoropyridine have revealed insights into its geometry and electronic states. Studies involving nematic phase nuclear magnetic resonance (NMR) have provided detailed geometric data, indicating ring distortion near the fluorine substituents, a characteristic that significantly impacts its reactivity and interactions (Orrell & Šik, 1975).

Chemical Reactions and Properties

2,6-Difluoropyridine undergoes various chemical reactions, leveraging its fluorine substituents for nucleophilic substitution and serving as a building block for more complex structures. Remarkably, a method to selectively displace halogen atoms from 2,4-dihalopyridines and 2,4,6-trihalopyridines has been developed, demonstrating the synthetic versatility of fluoropyridines (Schlosser & Rausis, 2005).

Physical Properties Analysis

The physical properties of 2,6-Difluoropyridine derivatives, especially their optical and dielectric characteristics, are of particular interest. For instance, fluorinated polyimides derived from 2,6-difluoropyridine show outstanding optical transparency, low moisture absorption, and excellent thermal stability, making them suitable for various advanced applications (Guan et al., 2014).

Scientific Research Applications

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : 2,6-Difluoropyridine is used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1-tris (4-hydroxyphenyl)ethane . Poly (pyridine ether)s are a type of polymer that can be used in a variety of applications, including as high-performance materials in electronics and photonics.
  • Methods of Application or Experimental Procedures : The method involves the polycondensation of bistrimethylsilyl derivatives of various diphenols with 2,6-Difluoropyridine in N-methylpyrrolidone in the presence of K2CO3 . This process is typically carried out under controlled conditions to ensure the correct formation of the polymer.
  • Results or Outcomes : The result of this process is the formation of poly (pyridine ether)s. The specific properties and performance of the resulting polymer can vary depending on the exact conditions used during the synthesis process .

Safety And Hazards

2,6-Difluoropyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

properties

IUPAC Name

2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGBRYMJKYYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164755
Record name 2,6-Difluoropyridine
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Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridine

CAS RN

1513-65-1
Record name 2,6-Difluoropyridine
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Record name 2,6-Difluoropyridine
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Record name 1513-65-1
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Record name 2,6-Difluoropyridine
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Record name 2,6-DIFLUOROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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